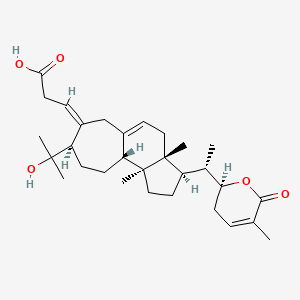
Kadnanolactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadnanolactone B involves multiple steps, including the isolation of the compound from the plant material. The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to the complexity of its structure and the challenges associated with its synthesis . Most of the available this compound is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Kadnanolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadnanolactone B involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Kadnanolactone B is structurally similar to other triterpenoids isolated from the Schisandraceae family . Some of the similar compounds include:
- Kadnanolactone A
- Kadnanolactone C
- Kadnanolactone D
- Kadnanosic acid A
- Kadnanosic acid B
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action . This compound is unique due to its specific structural modifications and the resulting biological activities .
Properties
Molecular Formula |
C30H44O5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(3Z)-3-[(3R,3aR,8R,10aR,10bS)-8-(2-hydroxypropan-2-yl)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,3,4,6,8,9,10,10a-octahydro-1H-cyclohepta[e]inden-7-ylidene]propanoic acid |
InChI |
InChI=1S/C30H44O5/c1-18-7-11-25(35-27(18)33)19(2)22-14-16-30(6)24-10-9-23(28(3,4)34)20(8-12-26(31)32)17-21(24)13-15-29(22,30)5/h7-8,13,19,22-25,34H,9-12,14-17H2,1-6H3,(H,31,32)/b20-8-/t19-,22+,23+,24+,25-,29+,30-/m0/s1 |
InChI Key |
CROQYYZLUXCIMD-FCUXJOKCSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H](/C(=C\CC(=O)O)/C4)C(C)(C)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C(=CCC(=O)O)C4)C(C)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















